![molecular formula C18H17N3O7S B2446663 N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzolsulfonamid CAS No. 905688-58-6](/img/structure/B2446663.png)
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17N3O7S and its molecular weight is 419.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
Die Verbindung wird in der Pd-katalysierten asymmetrischen intramolekularen Aryl-C–O-Bindungsbildung verwendet . Dieser Prozess verwendet einen chiralen Spirodiphosphinmonoxidliganden mit 1,1′-Spirobiindangerüst (SDP(O)), eine Desymmetrisierungsstrategie der Pd-katalysierten intramolekularen asymmetrischen Aryl-C-O-Kopplung von 2-(2-Halogenphenoxy)−propan-1,3-diolen .
Organische Synthese
Die Verbindung ist ein vielseitiges Material, das in der organischen Synthese verwendet wird. Ihre einzigartige Struktur ermöglicht verschiedene Anwendungen in diesem Bereich.
Materialwissenschaften
Neben der organischen Synthese wird die Verbindung auch in der Materialwissenschaft verwendet. Ihre einzigartige Struktur und ihre Eigenschaften machen sie zu einem wertvollen Material in diesem Bereich.
Arzneimittelentwicklung
Die Verbindung hat potenzielle Anwendungen in der Arzneimittelentwicklung. Ihre einzigartige Struktur und ihre Eigenschaften könnten genutzt werden, um neue Medikamente zu entwickeln.
Inhibition Studien
Die Verbindung wurde in Inhibitionsstudien verwendet . Die untersuchten Verbindungen zeigten eine moderate bis schwache Hemmung von Cholinesterasen und Lipoxygenase-Enzymen .
Biologische Aktivität
Die Verbindung wurde in Studien zur biologischen Aktivität verwendet . Die Testplatten wurden 48 Stunden lang in BOD bei 37 °C inkubiert, um Hemmzonen zu entwickeln .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .
Biologische Aktivität
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to a pyrrolidine ring and a nitrobenzenesulfonamide group. Its molecular formula is C₁₈H₁₈N₄O₄S, and it has a molecular weight of 382.43 g/mol.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes. Additionally, the nitro group may contribute to reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells.
Antiplatelet Activity
Recent studies have highlighted the antiplatelet activity of related compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin structures. For instance, derivatives have shown potent inhibition of platelet aggregation with IC₅₀ values in the nanomolar range (e.g., 14.26 nM) . This suggests that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide may also exhibit similar antiplatelet properties.
Anticancer Potential
Compounds containing the benzodioxin structure have been investigated for their anticancer effects. For example, related compounds were shown to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an important target in cancer therapy. One study reported IC₅₀ values for lead compounds ranging from 0.082 μM to 12 μM against PARP1 . This indicates that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide could be explored further for its potential as an anticancer agent.
Case Study 1: Antiplatelet Efficacy
In a controlled study involving animal models, a series of 2,3-dihydrobenzodioxin derivatives were administered to assess their antiplatelet effects. The results indicated significant reductions in thrombus formation without affecting coagulation parameters . This suggests that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide might offer a safer profile compared to traditional antiplatelet drugs.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The study demonstrated that certain derivatives led to increased apoptosis in breast cancer cells when treated with concentrations as low as 5 μM . This reinforces the hypothesis that N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide may possess anticancer properties worthy of further exploration.
Comparative Analysis of Related Compounds
Compound Name | Structure | IC₅₀ (μM) | Biological Activity |
---|---|---|---|
Compound A | Structure A | 14.26 | Antiplatelet |
Compound B | Structure B | 0.082 | PARP1 Inhibition |
Compound C | Structure C | 5 | Cytotoxicity |
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKVROLJMBRYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.